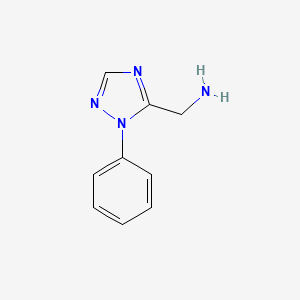

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

CAS No.: 1698714-42-9

Cat. No.: VC2885612

Molecular Formula: C9H10N4

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1698714-42-9 |

|---|---|

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | (2-phenyl-1,2,4-triazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C9H10N4/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 |

| Standard InChI Key | VFQPFVIEQJQURR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=NC=N2)CN |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NC=N2)CN |

Introduction

Structural Characteristics and Identification

Chemical Identity and Nomenclature

(1-Phenyl-1H-1,2,4-triazol-5-yl)methanamine represents a nitrogen-rich heterocyclic compound with the molecular formula C9H10N4 . This compound is also known by the alternative name (2-phenyl-1,2,4-triazol-3-yl)methanamine, which reflects a different numbering convention for the triazole ring structure . The compound has been assigned the unique identifier CID 86811823 in the PubChemLite database, facilitating its unambiguous identification in chemical databases and literature . It is important to distinguish this compound from the similar but structurally distinct (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, which features a 1,2,3-triazole ring rather than a 1,2,4-triazole configuration .

Structural Formula and Representation

Structural Features and Composition

The compound consists of a central 1,2,4-triazole heterocyclic ring, which contains three nitrogen atoms arranged in a specific pattern within a five-membered aromatic ring system . A phenyl group (C6H5-) is directly attached to the nitrogen at position 1 of the triazole ring, while a methanamine group (-CH2NH2) is connected at position 5 . This arrangement creates a molecule with multiple nitrogen atoms capable of hydrogen bonding and other intermolecular interactions. The presence of both aromatic (phenyl and triazole) and aliphatic (methanamine) moieties in the structure gives the compound diverse chemical properties and potential for various interactions with biological targets or other chemical species.

Physicochemical Properties

Predicted Mass Spectrometry Data

Mass spectrometry represents a crucial analytical technique for compound identification and characterization. For (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine, predicted collision cross section (CCS) values have been calculated for various ionic species that might form during mass spectrometric analysis . The following table presents these predicted values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 175.09783 | 136.0 |

| [M+Na]+ | 197.07977 | 149.1 |

| [M+NH4]+ | 192.12437 | 144.0 |

| [M+K]+ | 213.05371 | 144.5 |

| [M-H]- | 173.08327 | 138.8 |

| [M+Na-2H]- | 195.06522 | 144.8 |

| [M]+ | 174.09000 | 138.5 |

| [M]- | 174.09110 | 138.5 |

These predicted CCS values provide valuable information for analytical scientists seeking to identify or characterize this compound using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . The diverse adducts represented in the table demonstrate the various ionic forms that might be observed during analysis, enhancing the compound's detectability across different analytical platforms and conditions.

Comparative Properties with Related Compounds

While direct experimental data for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is limited, comparing it with the structurally related (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine and (1-phenyl-1H-1,2,3-triazol-4-yl)methanol can provide valuable insights through structural analogies. The 1,2,3-triazole analog has a reported boiling point of approximately 357.9±34.0 °C at 760 mmHg and a flash point of 170.2±25.7 °C . Similarly, the hydroxyl analog (1-phenyl-1H-1,2,3-triazol-4-yl)methanol has a reported melting point of 114-116°C and a boiling point of 379.9±34.0 °C at 760 mmHg . Based on these comparisons, we might expect (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine to have a boiling point in a similar range, though the different arrangement of nitrogen atoms in the triazole ring could influence its physical properties.

Comparative Analysis with Related Triazole Compounds

Structural Comparison with 1,2,3-Triazole Analogs

A critical distinction exists between (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine and its 1,2,3-triazole counterpart, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine. In the 1,2,3-triazole, the three nitrogen atoms are adjacent to each other in positions 1, 2, and 3 of the five-membered ring, creating a different electronic distribution and hydrogen bonding pattern compared to the 1,2,4-triazole, where the nitrogen atoms are positioned at 1, 2, and 4 . This variation in nitrogen positioning affects several properties including dipole moment, acidity/basicity of the ring, and potential interactions with other molecules or biological targets. Additionally, the methanamine group is positioned at carbon-4 in the 1,2,3-triazole analog versus carbon-5 in the 1,2,4-triazole compound, which alters the spatial orientation of this functional group relative to the phenyl substituent.

Functional Group Modifications

Related triazole compounds with different functional groups, such as (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, provide perspective on how functional group modifications affect properties . The replacement of the amine (-NH2) with a hydroxyl (-OH) group changes the hydrogen bonding capabilities and reactivity profile of the molecule. The alcohol derivative can participate in hydrogen bonding as both a donor and acceptor but lacks the nucleophilicity and basicity of the amine. This comparison illustrates how systematic functional group modifications in the triazole scaffold can tune properties for specific applications, a principle that could guide future derivatization of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine for targeted purposes.

Hybrid Molecules and Synergistic Effects

The concept of hybrid molecules, combining distinct pharmacophores in a single structure, has gained attention in medicinal chemistry. As noted in the literature, hybrid molecules connecting two or more drug entities can effectively target multifunctional diseases, sometimes with efficacy greater than the sum of their individual components . The framework of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine could potentially serve as a component in such hybrid molecules, particularly when combined with other bioactive moieties. For example, the methanamine group could be used to link the triazole scaffold to other functional groups or drug-like structures, creating multifunctional compounds with potentially enhanced or novel biological activities. This approach aligns with current trends in pharmaceutical research focused on designing molecules that can simultaneously interact with multiple biological targets.

Research Limitations and Future Directions

Current Knowledge Gaps

The available literature reveals significant gaps in our understanding of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine. According to PubChemLite, no literature or patent data is currently available specifically for this compound . This absence of dedicated research highlights an opportunity for further investigation into its synthesis, characterization, and potential applications. Experimental determination of physical properties, including melting point, solubility parameters, and spectroscopic characteristics, would provide valuable baseline data for this compound. Additionally, studies on its chemical reactivity, stability under various conditions, and potential for derivatization would enhance our understanding of its utility as a synthetic building block.

Proposed Research Directions

Several research directions could advance our understanding of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine. Synthetic studies could focus on developing efficient and scalable methods for its preparation, potentially exploring green chemistry approaches or continuous flow processes. Structural studies using X-ray crystallography could elucidate its three-dimensional arrangement and packing behavior in the solid state. Computational studies might predict its interactions with various biological targets, guiding experimental investigations into potential bioactivities. Structure-activity relationship (SAR) studies involving systematic modifications of the phenyl ring, triazole core, or methanamine group could generate libraries of derivatives with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume